molecular formula C27H15Cl2NO2 B13138105 3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione CAS No. 25698-59-3

3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione

Cat. No.: B13138105
CAS No.: 25698-59-3
M. Wt: 456.3 g/mol
InChI Key: RSXRMWZFBPMNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is a complex organic compound featuring a dibenzoazepine core with dichloro and fluorenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorenyl intermediate, which is then subjected to chlorination and subsequent cyclization to form the dibenzoazepine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is unique due to its combination of a dibenzoazepine core with dichloro and fluorenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

25698-59-3

Molecular Formula

C27H15Cl2NO2

Molecular Weight

456.3 g/mol

IUPAC Name

3,9-dichloro-6-(9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione

InChI

InChI=1S/C27H15Cl2NO2/c28-17-5-8-22-23-9-6-18(29)14-25(23)27(32)30(26(31)24(22)13-17)19-7-10-21-16(12-19)11-15-3-1-2-4-20(15)21/h1-10,12-14H,11H2

InChI Key

RSXRMWZFBPMNPO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=C(C=CC(=C5)Cl)C6=C(C4=O)C=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.